molecular formula C20H23BrN2O3 B3844305 1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B3844305
M. Wt: 419.3 g/mol
InChI Key: PYDMUNNLXBPERF-UHFFFAOYSA-N
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Description

1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes a brominated hydroxy-methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method starts with the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) in the presence of bromine and methylene chloride at room temperature . The resulting brominated compound is then reacted with piperazine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated phenyl group can be reduced to form de-brominated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The brominated hydroxy-methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific combination of functional groups and structural features. The presence of both a brominated hydroxy-methoxyphenyl group and a piperazine ring distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.

Properties

IUPAC Name

1-[4-[4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-14(24)16-3-5-17(6-4-16)23-9-7-22(8-10-23)13-15-11-18(21)20(25)19(12-15)26-2/h3-6,11-12,25H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDMUNNLXBPERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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